Cas no 2138240-92-1 (5-Bromo-8-propylpyrido[4,3-d]pyrimidine)
![5-Bromo-8-propylpyrido[4,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2138240-92-1x500.png)
5-Bromo-8-propylpyrido[4,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-8-propylpyrido[4,3-d]pyrimidine
- 2138240-92-1
- EN300-726609
- 5-Bromo-8-propylpyrido[4,3-d]pyrimidine
-
- インチ: 1S/C10H10BrN3/c1-2-3-7-4-13-10(11)8-5-12-6-14-9(7)8/h4-6H,2-3H2,1H3
- InChIKey: IEGBGPKADUGBGR-UHFFFAOYSA-N
- SMILES: BrC1C2=CN=CN=C2C(=CN=1)CCC
計算された属性
- 精确分子量: 251.00581g/mol
- 同位素质量: 251.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 38.7Ų
5-Bromo-8-propylpyrido[4,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726609-0.25g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 0.25g |
$670.0 | 2025-03-11 | |
Enamine | EN300-726609-5.0g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-11 | |
Enamine | EN300-726609-0.1g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
Enamine | EN300-726609-0.05g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
Enamine | EN300-726609-1.0g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
Enamine | EN300-726609-2.5g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-726609-0.5g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 0.5g |
$699.0 | 2025-03-11 | |
Enamine | EN300-726609-10.0g |
5-bromo-8-propylpyrido[4,3-d]pyrimidine |
2138240-92-1 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 |
5-Bromo-8-propylpyrido[4,3-d]pyrimidine 関連文献
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
5-Bromo-8-propylpyrido[4,3-d]pyrimidineに関する追加情報
Introduction to 5-Bromo-8-propylpyrido[4,3-d]pyrimidine (CAS No. 2138240-92-1)
5-Bromo-8-propylpyrido[4,3-d]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 2138240-92-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[4,3-d]pyrimidine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of both bromine and propyl substituents in its molecular structure enhances its utility as a key intermediate in the synthesis of biologically active molecules.
The pyrido[4,3-d]pyrimidine core is a fused bicyclic system consisting of a pyridine ring connected to a pyrimidine ring. This structural framework is frequently explored in drug discovery due to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom at the 5-position and the propyl group at the 8-position serve as reactive handles, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are pivotal in constructing complex molecular architectures essential for developing novel therapeutic agents.
In recent years, 5-Bromo-8-propylpyrido[4,3-d]pyrimidine has been utilized as a versatile building block in the synthesis of small-molecule inhibitors targeting cancer-related pathways. The pyrido[4,3-d]pyrimidine scaffold is structurally related to several known bioactive compounds, including kinase inhibitors and antimicrobial agents. The brominated derivative enhances the reactivity of the molecule, making it an attractive precursor for generating libraries of compounds for high-throughput screening (HTS) campaigns.
One of the most compelling aspects of this compound is its role in the development of targeted therapies for solid tumors. Preclinical studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines can modulate the activity of tyrosine kinases and other enzymes involved in tumor proliferation and survival. The propyl substituent at the 8-position contributes to steric hindrance and may influence binding affinity to biological targets, making it a critical parameter in structure-activity relationship (SAR) studies.
Recent advancements in medicinal chemistry have leveraged 5-Bromo-8-propylpyrido[4,3-d]pyrimidine to design molecules with improved pharmacokinetic properties. For instance, modifications at the 5- and 8-positions have been shown to enhance solubility and metabolic stability, which are crucial factors for drug candidate progression into clinical trials. Additionally, computational modeling studies have been employed to optimize the placement of substituents for maximal binding affinity to protein targets.
The compound's significance extends beyond oncology; it has also been explored in antiviral and anti-inflammatory research. The pyrido[4,3-d]pyrimidine scaffold exhibits inhibitory activity against certain viral proteases and kinases, making it a promising candidate for developing treatments against emerging pathogens. Furthermore, derivatives of this compound have shown potential in modulating inflammatory pathways by interacting with transcription factors and cytokine receptors.
The synthetic accessibility of 5-Bromo-8-propylpyrido[4,3-d]pyrimidine (CAS No. 2138240-92-1) has facilitated its adoption in academic and industrial research settings. Standard synthetic routes involve condensation reactions between appropriate precursors followed by bromination and alkylation steps. These methods are well-established and scalable, allowing for the production of gram quantities suitable for both preclinical testing and commercial supply.
In conclusion, 5-Bromo-8-propylpyrido[4,3-d]pyrimidine represents a valuable scaffold in modern drug discovery. Its structural features enable diverse functionalization strategies, while its biological relevance underscores its potential as a precursor for next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical innovation across multiple therapeutic areas.
2138240-92-1 (5-Bromo-8-propylpyrido[4,3-d]pyrimidine) Related Products
- 2228418-01-5(1-(3-bromo-2,2-dimethylpropyl)-3-ethylbenzene)
- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)
- 1513190-87-8(2-(Benzyloxy)-4,5-dichloroaniline)
- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)
- 334932-23-9(Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 70654-66-9(1-Bromo-4-(methoxymethoxy)naphthalene)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)
- 6833-13-2(2-Chloro-N-phenylbenzamide)
- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)
- 1501757-56-7(3-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)




